molecular formula C8H10N4O3 B13121536 5-(Cyclopropanecarboxamido)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

5-(Cyclopropanecarboxamido)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13121536
M. Wt: 210.19 g/mol
InChI Key: YZOBBURJLRNNEJ-UHFFFAOYSA-N
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Description

5-(Cyclopropanecarboxamido)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a cyclopropane ring attached to the carboxamide group, a methyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropanecarboxamido)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.

    Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via a cyclopropanation reaction using diazo compounds and transition metal catalysts.

    Amidation and Carboxylation: The final steps involve amidation of the triazole ring with cyclopropanecarboxylic acid and subsequent carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropanecarboxamido)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide or carboxylic acid groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-(Cyclopropanecarboxamido)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(Cyclopropanecarboxamido)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole-3-carboxylic acid: Lacks the cyclopropane and carboxamide groups, making it less structurally complex.

    Cyclopropanecarboxamide: Contains the cyclopropane and carboxamide groups but lacks the triazole ring.

    1-Methyl-1H-1,2,4-triazole: Contains the triazole ring and methyl group but lacks the cyclopropane and carboxamide groups.

Uniqueness

5-(Cyclopropanecarboxamido)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to its combination of a cyclopropane ring, carboxamide group, and triazole ring. This unique structure imparts specific chemical and biological properties that are not present in simpler analogs. Its structural complexity allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C8H10N4O3

Molecular Weight

210.19 g/mol

IUPAC Name

5-(cyclopropanecarbonylamino)-1-methyl-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C8H10N4O3/c1-12-8(9-5(11-12)7(14)15)10-6(13)4-2-3-4/h4H,2-3H2,1H3,(H,14,15)(H,9,10,11,13)

InChI Key

YZOBBURJLRNNEJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C(=O)O)NC(=O)C2CC2

Origin of Product

United States

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